molecular formula C12H22N2O3 B566735 Tert-butyl 4-(oxetan-3-YL)piperazine-1-carboxylate CAS No. 1257293-88-1

Tert-butyl 4-(oxetan-3-YL)piperazine-1-carboxylate

Cat. No. B566735
M. Wt: 242.319
InChI Key: BZORURUBWYXNAX-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is a chemical compound with a complex molecular structure. It is a derivative of piperazine, containing a tert-butyl group and a carboxylate functional group. The oxetan-3-yl moiety, a type of cyclic ether, is attached to the piperazine ring .


Molecular Structure Analysis

The molecular structure of Tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is represented by the empirical formula C12H22N2O3. It has a molecular weight of 242.31 . The SMILES string representation is CC©©OC(=O)N1CCN(CC1)C2COC2 .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and structural characteristics. For instance, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved condensation reactions and was characterized using various spectroscopic methods, with its structure confirmed by single-crystal X-ray diffraction data (Sanjeevarayappa et al., 2015). Similarly, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was prepared using a modified Bruylants approach, signifying its significance in pharmacological applications due to its novel chemistry and the synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).

Chemical Properties and Crystal Structure

Further studies on this chemical family involve understanding their crystal structures and chemical properties. The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, for instance, revealed typical bond lengths and angles, highlighting the stability of its piperazine-carboxylate structure (Mamat et al., 2012). Additionally, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate showed its importance as an intermediate for the synthesis of biologically active benzimidazole compounds, indicating a broad range of potential applications in chemistry and biology (Ya-hu, 2010).

Biological Applications and Activity

Some compounds within this chemical group have also been studied for their biological activities. For instance, certain derivatives have shown anti-malarial activity, with studies focusing on their molecular conformation and the importance of certain functional groups for generating activity (Cunico et al., 2009). Another study on tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate explored its structure and molecular electrostatic potential, providing insights into its stability and molecular conformations, which are crucial for its reactivity and potential biological applications (Yang et al., 2021).

Safety And Hazards

According to the safety data sheet provided by Sigma-Aldrich, Tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information pictograms indicate danger, and the precautionary statements advise against eating, drinking, or smoking when using this product .

properties

IUPAC Name

tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-13(5-7-14)10-8-16-9-10/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZORURUBWYXNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(oxetan-3-YL)piperazine-1-carboxylate

Synthesis routes and methods I

Procedure details

A solution of tert-butyl piperazine-1-carboxylate (10.8 g, 1.2 eq, 58.0 mmol) and oxetan-3-one (3.5 g, 1.0 eq, 14 mmol) in 1,2-dichloroethane (100 mL) was stirred at room temperature. Sodium triacetoxyborohydride (16.4 g, 1.6 eq, 77.3 mmol) was added in portions to the above solution and the heterogeneous mixture was stirred at room temperature overnight. The reaction mixture was diluted with CH2Cl2 (200 mL) and pardoned with aqueous saturated NaHCO3 solution (100 mL). The layers were separated and the organic layer was washed with brine solution (2×50 mL). The combined organic layers were dried over Na2SO4. Removal of the solvents and purification of the crude mixture by column chromatography on silica gel (ISCO System) using 20% MeOH in CH2Cl2/CH2Cl2 (gradient system from 0:1 to 1:9) as eluent gave tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate in 84% yield.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of piperazine-1-carboxylic acid tert-butyl ester (1.56 g, 8.38 mmol) and oxetan-3-one (500 mg, 6.94 mmol) DCE (60 mL) was stirred at ambient temperature for 90 min. Sodium triacetoxyborohydride (2.34 g, 11.04 mmol) was added and the mixture stirred for 17 h, then loaded onto an Isolute® SCX-2 cartridge (25 g). The cartridge was then washed with methanol and the desired product was subsequently eluted using 2 M NH3 in MeOH. The product was collected and concentrated in vacuo. The resultant residue was purified by flash chromatography (Si—PPC, DCM: MeOH; 100:0 to 99:1 to 98:2) to afford 4-Oxetan-3-ylpiperazine-1-carboxylic acid tert-butyl ester as a white solid (1.0 g, 59%). 1H NMR (CDCl3, 400 MHz) δ 4.69-4.58 (m, 4H); 3.51-3.44 (m, 5H); 2.27 (m, 4H) and 1.46 (s, 9H).
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step Two

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